molecular formula C16H18F4O3 B3174036 Ethyl 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoate CAS No. 951887-47-1

Ethyl 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoate

Cat. No. B3174036
CAS RN: 951887-47-1
M. Wt: 334.3 g/mol
InChI Key: YVULSTKNJSESHF-UHFFFAOYSA-N
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Description

“Ethyl 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoate” is also known as "Ethyl (2,3,4,5-Tetrafluorobenzoyl)acetate" . It is a fluorinated benzoylacetate used as a synthetic reagent in the preparation of antibacterial and potential antitumor agents .


Molecular Structure Analysis

The molecular formula of “Ethyl 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoate” is C11H8F4O3 . It has a molecular weight of 264.18 .


Chemical Reactions Analysis

The specific chemical reactions involving “Ethyl 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoate” are not provided in the search results .


Physical And Chemical Properties Analysis

“Ethyl 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoate” is a solid at 20°C . It has a melting point of 48°C and a boiling point of 100°C at 0.1 mmHg . It is soluble in toluene .

Scientific Research Applications

Chemical Synthesis

“Ethyl 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoate” is a fluorinated benzoylacetate used as a synthetic reagent . It plays a crucial role in the synthesis of various chemical compounds due to its unique structure and properties.

Preparation of Antibacterial Agents

This compound is used in the preparation of antibacterial agents . Its unique structure can be leveraged to design and synthesize new antibacterial agents that can potentially combat resistant strains of bacteria.

Potential Antitumor Agents

There is potential for “Ethyl 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoate” to be used in the synthesis of antitumor agents . The compound’s unique properties could be harnessed to develop new therapeutic agents for cancer treatment.

Frustrated Lewis Pair (FLP) Chemistry

The compound can be utilized in Frustrated Lewis Pair (FLP) chemistry . FLPs are pairs of Lewis acids and bases that are prevented from forming adducts due to steric hindrance, and they have been found to be useful in various chemical reactions, including small molecule activation and catalytic activity .

Lewis Acidic Boranes Synthesis

“Ethyl 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoate” can be used in the synthesis of Lewis acidic boranes . These boranes have been utilized in FLP-based chemistry, which has a wide range of applications in the field of synthetic chemistry .

Water Tolerance

The compound has been explored for its water tolerance in the context of Frustrated Lewis Pair chemistry . This property can be crucial in certain chemical reactions and processes that require water tolerance.

Safety and Hazards

The safety and hazards of “Ethyl 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoate” are not explicitly mentioned in the search results .

Future Directions

The future directions of “Ethyl 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoate” are not explicitly mentioned in the search results .

properties

IUPAC Name

ethyl 8-oxo-8-(2,3,4,5-tetrafluorophenyl)octanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F4O3/c1-2-23-13(22)8-6-4-3-5-7-12(21)10-9-11(17)15(19)16(20)14(10)18/h9H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVULSTKNJSESHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC(=C(C(=C1F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(2,3,4,5-tetrafluorophenyl)-8-oxooctanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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